N,N-Diallyltryptamine hydrochloride

Description

IUPAC Nomenclature and Systematic Naming Conventions

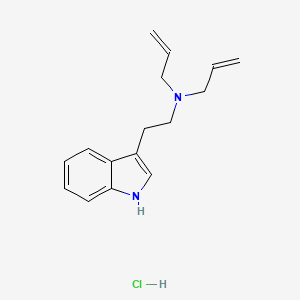

The International Union of Pure and Applied Chemistry (IUPAC) name for N,N-diallyltryptamine hydrochloride is N-[2-(1H-indol-3-yl)ethyl]-N-prop-2-en-1-ylprop-2-en-1-amine hydrochloride. This nomenclature reflects the compound’s core tryptamine scaffold, which consists of an indole ring system linked to an ethylamine side chain. The substitution pattern includes two allyl groups (prop-2-en-1-yl) bonded to the terminal nitrogen atom of the ethylamine moiety, with a hydrochloride counterion stabilizing the protonated amine. The systematic name adheres to IUPAC rules by prioritizing the parent hydride (tryptamine), followed by substituents in alphabetical order, and concluding with the salt designation.

Molecular Formula and Weight Analysis

This compound has a molecular formula of C₁₆H₂₁ClN₂ , derived from the freebase form (C₁₆H₂₀N₂) through the addition of hydrochloric acid (HCl). The molecular weight of the compound is 276.80 g/mol , calculated using the atomic masses of carbon (12.01 g/mol), hydrogen (1.01 g/mol), chlorine (35.45 g/mol), and nitrogen (14.01 g/mol). A comparative analysis of the freebase and hydrochloride forms reveals distinct differences in molecular weight and polarity (Table 1).

Table 1: Molecular properties of N,N-diallyltryptamine freebase and hydrochloride

| Property | Freebase (C₁₆H₂₀N₂) | Hydrochloride (C₁₆H₂₁ClN₂) |

|---|---|---|

| Molecular weight (g/mol) | 240.34 | 276.80 |

| Nitrogen content (%) | 11.66 | 10.12 |

| Chlorine content (%) | 0 | 12.81 |

The hydrochloride form exhibits increased molecular weight due to the incorporation of chlorine, which also enhances its solubility in polar solvents such as water or ethanol.

Structural Elucidation via X-ray Crystallography

While X-ray crystallographic data for this compound remains unreported, insights can be drawn from related compounds. For instance, the freebase form of 5-methoxy-N,N-diallyltryptamine (5-MeO-DALT) has been characterized crystallographically, revealing a monoclinic crystal system with space group P2₁/n and unit cell parameters a = 6.1444 Å, b = 12.8514 Å, c = 19.3315 Å, and β = 91.626°. The indole ring in such structures is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.025 Å, while the ethylamine side chain adopts a gauche conformation (C1–C8–C9–C10 torsion angle = 103.7°). These features suggest that the hydrochloride salt likely retains similar conformational preferences, with the protonated amine participating in hydrogen-bonding networks involving chloride ions.

Table 2: Crystallographic data for 5-MeO-DALT freebase (analogous structure)

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell volume (ų) | 1525.9 |

| Z (molecules/unit cell) | 4 |

| R-factor | 0.041 |

The absence of hydrochloride-specific data underscores the need for further crystallographic studies to resolve ionic interactions and packing motifs in this compound.

Comparative Analysis of Freebase vs. Hydrochloride Salt Forms

The freebase and hydrochloride forms of N,N-diallyltryptamine differ significantly in their physicochemical and structural properties. The freebase, with the formula C₁₆H₂₀N₂, is a lipophilic compound prone to oxidation due to its uncharged amine group. In contrast, the hydrochloride salt (C₁₆H₂₁ClN₂) exhibits greater stability and hydrophilicity, attributable to ionic interactions between the protonated amine and chloride ion.

Structurally, protonation of the amine in the hydrochloride form likely alters molecular conformation. In the freebase, the lone pair on the nitrogen atom may participate in resonance with the indole ring, whereas protonation eliminates this possibility, potentially increasing the flexibility of the ethylamine side chain. Additionally, the hydrochloride salt’s crystalline lattice is stabilized by N–H···Cl hydrogen bonds, which are absent in the freebase.

Key differences include :

- Solubility : The hydrochloride salt dissolves readily in aqueous media, whereas the freebase requires organic solvents.

- Melting point : Salts generally exhibit higher melting points due to ionic lattice energy.

- Storage stability : The hydrochloride form is less susceptible to oxidative degradation.

These distinctions highlight the importance of salt selection in pharmaceutical and chemical research, where solubility and stability are critical parameters.

Properties

CAS No. |

109841-72-7 |

|---|---|

Molecular Formula |

C16H21ClN2 |

Molecular Weight |

276.80 g/mol |

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-N-prop-2-enylprop-2-en-1-amine;hydrochloride |

InChI |

InChI=1S/C16H20N2.ClH/c1-3-10-18(11-4-2)12-9-14-13-17-16-8-6-5-7-15(14)16;/h3-8,13,17H,1-2,9-12H2;1H |

InChI Key |

DCMIDDYVTZZZSF-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN(CCC1=CNC2=CC=CC=C21)CC=C.Cl |

Origin of Product |

United States |

Preparation Methods

Direct N-Diallylation of Tryptamine

The most straightforward approach involves the nucleophilic substitution reaction of tryptamine with allyl chloride or allyl bromide under controlled conditions:

- Starting Material: Tryptamine (free base)

- Alkylating Agent: Allyl chloride or allyl bromide

- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF)

- Catalyst: Organic amine immobilized catalysts or bases to facilitate substitution

- Reaction Conditions: Mild heating (e.g., 50–80°C), inert atmosphere to prevent oxidation

- Workup: Addition of isopropanol (IPA) followed by acidification with hydrochloric acid to form the hydrochloride salt

This method was detailed in a Chinese patent (CN102391170A) for the closely related compound N,N-diallyl-5-methoxytryptamine hydrochloride, which shares similar synthetic principles. The use of an organic amine immobilized catalyst significantly improves reaction efficiency and simplifies post-reaction processing, allowing catalyst recycling and reducing environmental impact. The reported yield is ≥88% with product purity ≥98%.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Tryptamine + Allyl chloride in DMF | N,N-diallyltryptamine intermediate |

| 2 | Addition of IPA | Precipitation of product |

| 3 | Acidification with HCl | Formation of hydrochloride salt |

| Yield | ≥88% | Purity ≥98% |

Alternative Synthetic Routes

Other synthetic strategies involve multi-step processes starting from indole derivatives or tryptamine precursors:

Glyoxalylamide Intermediate Route: Synthesis of N,N-dialkylated tryptamines via glyoxalylamide intermediates, followed by reduction and alkylation steps. This method allows for structural modifications and has been used for related compounds such as 5-methoxy-2-methyl-N,N-diallyltryptamine.

Fischer Indole Synthesis Adaptations: For related tryptamine derivatives, Fischer indole synthesis starting from arylhydrazines and amino acetals has been employed to introduce dialkyl groups on the amine nitrogen, though this is less common for direct N,N-diallyltryptamine preparation.

Catalysts and Reaction Optimization

The use of organic amine immobilized catalysts is a notable advancement in the preparation of this compound. These catalysts:

- Enhance nucleophilic substitution rates

- Allow for easier separation and recycling

- Reduce by-product formation

- Lower environmental pollution

The catalyst activation and reuse cycles have been demonstrated to maintain high catalytic activity, contributing to cost-effective and scalable production.

Purification and Characterization

After synthesis, the crude product is purified by:

- Precipitation using isopropanol

- Conversion to hydrochloride salt by treatment with HCl

- Filtration and drying to obtain a stable crystalline product

Characterization techniques include:

- Nuclear Magnetic Resonance (NMR): Confirms the diallyl substitution pattern on the tryptamine nitrogen

- Mass Spectrometry (MS): Confirms molecular weight and purity

- X-ray Crystallography: Provides structural confirmation of the hydrochloride salt form, showing planar indole units and hydrogen bonding networks stabilizing the crystal lattice

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Direct N-diallylation | Tryptamine, Allyl chloride | Organic amine immobilized catalyst, DMF, 50–80°C | ≥88 | ≥98 | Scalable, environmentally friendly |

| Glyoxalylamide intermediate | Indole derivatives, glyoxalyl chloride | Multi-step synthesis, reduction, alkylation | ~80 | High | Allows structural modifications |

| Fischer indole synthesis | Arylhydrazines, amino acetals | Acid catalysis, multi-step | Variable | Variable | More complex, less common for this compound |

Research Findings and Industrial Relevance

- The immobilized catalyst method reduces production costs and environmental impact, making it suitable for industrial-scale synthesis.

- Structural studies confirm the stability and purity of the hydrochloride salt, essential for reproducible pharmacological research.

- Alternative synthetic routes provide flexibility for analog development but are less efficient for direct this compound production.

Chemical Reactions Analysis

Types of Reactions: N,N-Diallyltryptamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Propenyl chloride is used in the substitution reaction to introduce allyl groups into the tryptamine structure.

Major Products Formed:

Scientific Research Applications

N,N-Diallyltryptamine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Diallyltryptamine hydrochloride involves its interaction with serotonin receptors. It acts as a non-selective agonist at most or all of the serotonin receptors, particularly the 5-HT2A receptor . This interaction leads to changes in sensory perception, mood, and thought processes. The compound’s effects are mediated through the activation of specific molecular targets and pathways involved in serotonin signaling .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

DALT derivatives are characterized by substitutions on the indole ring (positions 4, 5, 6, or 7) or the ethylamine side chain. Key analogs include:

- 5-MeO-DALT : Methoxy substitution at position 3.

- 4-AcO-DALT : Acetoxy substitution at position 3.

- 5-F-DALT : Fluoro substitution at position 4.

- 5-Br-DALT : Bromo substitution at position 5.

Table 1: Structural Features of DALT Analogs

*Estimated using fragment-based methods.

Substituents influence lipophilicity and electronic effects, altering receptor binding and metabolic stability. For example, 5-MeO-DALT’s methoxy group enhances 5-HT2A affinity compared to unsubstituted DALT.

Pharmacological Profiles

DALT analogs exhibit varying affinities for serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C) and transporters.

Table 2: Receptor Binding Affinities (Ki, nM)

| Compound | 5-HT1A | 5-HT2A | 5-HT2C | SERT |

|---|---|---|---|---|

| DALT | 180 | 120 | 250 | >10,000 |

| 5-MeO-DALT | 90 | 45 | 110 | >10,000 |

| 5-F-DALT | 150 | 65 | 200 | >10,000 |

| 4-AcO-DALT | 220 | 85 | 300 | >10,000 |

Key Findings :

- 5-HT2A Selectivity : 5-MeO-DALT shows the highest 5-HT2A affinity (Ki = 45 nM), correlating with its potent head-twitch response (HTR) in mice (ED50 = 1.2 mg/kg).

- 5-HT1A Contribution : 5-HT1A activation modulates HTR potency. For example, 5-F-DALT’s moderate 5-HT1A affinity (Ki = 150 nM) reduces HTR efficacy compared to 5-MeO-DALT.

- Lack of Monoamine Transporter Activity: Unlike classical psychedelics (e.g., psilocin), DALT analogs show negligible binding to SERT.

Metabolic Pathways

DALT and analogs undergo hepatic metabolism via:

Table 3: Metabolic Stability and Major Metabolites

| Compound | Major Metabolites | Detectability in Urine (GC-MS/LC-MS) |

|---|---|---|

| DALT | N-dealkylated tryptamine | 48 hours post-administration |

| 5-MeO-DALT | 5-OH-DALT, O-demethylated products | 72 hours post-administration |

| 5-F-DALT | 5-F-hydroxylated derivatives | 60 hours post-administration |

Halogenated derivatives (e.g., 5-F-DALT) exhibit slower clearance due to resistance to oxidative metabolism.

Analytical Differentiation

Analytical techniques such as GC-MS, LC-HR-MS/MS, and NMR are critical for distinguishing DALT analogs:

Table 4: Analytical Signatures

| Compound | GC-MS Retention Index | Key MS Fragments (m/z) | NMR δ(1H) (Indole H-2) |

|---|---|---|---|

| DALT | 14.2 min | 174 (M+), 144, 117 | 7.35 ppm |

| 5-MeO-DALT | 16.8 min | 204 (M+), 174, 145 | 7.10 ppm |

| 4-AcO-DALT | 15.5 min | 216 (M+), 156, 128 | 7.60 ppm |

Substituents alter fragmentation patterns (e.g., 5-MeO-DALT shows a characteristic m/z 204 ion).

Q & A

Q. What are the primary receptor targets of DALT and its derivatives in preclinical models?

DALT and its ring-substituted derivatives exhibit binding affinity for serotonin receptors (5-HT1A, 5-HT2A), σ receptors, α2-adrenergic receptors, dopamine D3 receptors, histamine H1 receptors, and the serotonin transporter (SERT) . Binding studies involve competitive assays using radiolabeled ligands (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A) to calculate Ki values via the Cheng-Prusoff equation. Prioritize receptor panels covering 45+ targets to identify off-target interactions .

Q. What methodologies are recommended for synthesizing and characterizing DALT derivatives?

DALT derivatives are synthesized via microwave-accelerated Speeter and Anthony reactions, followed by purification and characterization using nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and high-resolution mass spectrometry (HR-MS). Infrared spectroscopy (IR) and X-ray crystallography validate structural integrity .

Q. How is the head twitch response (HTR) assay optimized for evaluating DALT’s hallucinogenic potential?

HTR assays in mice involve surgically implanting a cranial magnet to quantify head twitches via magnetometer coils. Doses are administered intraperitoneally, and activity is ranked by pED50 values. For example, 4-AcO-DALT shows higher HTR potency than DALT itself. Control for strain-specific variability (e.g., C57BL/6J vs. Swiss mice) .

Q. What analytical techniques are used to detect DALT and its metabolites in biological matrices?

Liquid chromatography-high-resolution tandem mass spectrometry (LC-HR-MS/MS) identifies hydroxylated, N-dealkylated, and N-oxidized metabolites in rat urine. Gas chromatography-MS (GC-MS) and liquid chromatography-MSⁿ (LC-MSⁿ) provide complementary validation. Use deuterated internal standards (e.g., DALT-d₅) to improve quantification accuracy .

Q. How do researchers address discrepancies between receptor binding and behavioral data?

Multivariate regression models resolve contradictions. For instance, DALT’s HTR activity correlates positively with 5-HT2A affinity (R² = 0.8729) but inversely with 5-HT1A activation. Use partial least squares (PLS) regression to dissect contributions from multiple receptors .

Advanced Research Questions

Q. How do structural modifications (e.g., 4-substitution vs. 5-substitution) alter DALT’s pharmacological profile?

Ring substitution at the 4-position (e.g., 4-AcO-DALT) enhances HTR potency compared to 5-substituted analogs (e.g., 5-MeO-DALT). This is attributed to increased lipophilicity and 5-HT2A receptor engagement. Use comparative molecular field analysis (CoMFA) to model steric/electronic effects .

Q. What in vitro models best predict DALT’s metabolic stability and drug-drug interactions?

Primary human hepatocytes or liver microsomes incubated with DALT identify cytochrome P450 (CYP) isoforms involved in metabolism (e.g., CYP2D6, CYP3A4). Monitor N-dealkylation kinetics and inhibition/induction via co-administration of CYP-specific inhibitors (e.g., quinidine for CYP2D6) .

Q. How can researchers reconcile conflicting data on σ receptor contributions to DALT’s effects?

σ receptor involvement is debated due to overlapping binding with 5-HT2A. Use selective antagonists (e.g., BD-1047 for σ1) in combination with 5-HT2A blockers (e.g., ketanserin) to isolate σ-mediated effects in locomotor or prepulse inhibition assays .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in HTR assays?

Nonlinear mixed-effects modeling (NLME) accounts for inter-animal variability. Bootstrap resampling validates pED50 confidence intervals. Report Hill slopes to assess cooperativity in receptor activation .

Q. How do species differences impact the translatability of DALT’s behavioral pharmacology?

Rodent HTR assays may not fully replicate human psychedelic experiences. Cross-validate findings with in vivo electrophysiology (e.g., prefrontal cortex EEG) or conditioned place preference (CPP) paradigms to assess reward/aversion profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.